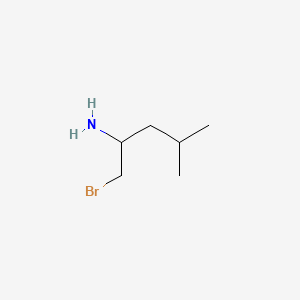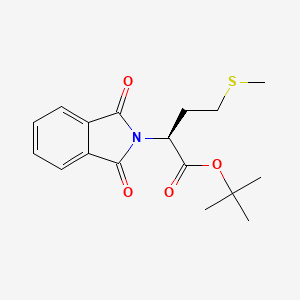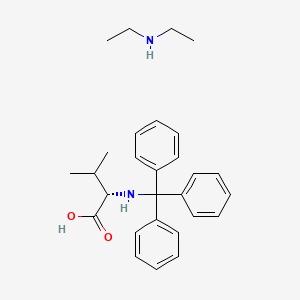
13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide typically involves multiple steps, including the formation of the cyclodeca[b]furan core and subsequent functionalization. Key steps may include:
Formation of the cyclodeca[b]furan core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functionalization: Introduction of the hydroxy, oxo, and methyl acetate groups through selective reactions such as hydroxylation, oxidation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.
Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide can be compared with similar compounds such as:
[(6E,9S,10E,11aR)-9-acetyloxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate: Similar structure but with an acetyloxy group instead of a hydroxy group.
[(3aS,6E,9S,11aR)-9-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one]: Similar core structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H22O5 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate |
InChI |
InChI=1S/C17H22O5/c1-10-4-6-13-14(9-21-12(3)18)17(20)22-16(13)8-11(2)15(19)7-5-10/h5,8,15-16,19H,4,6-7,9H2,1-3H3/b10-5+,11-8+/t15-,16+/m0/s1 |
Clave InChI |
DSMOADJYFRMMKC-JBYUELLOSA-N |
SMILES |
CC1=CCC(C(=CC2C(=C(C(=O)O2)COC(=O)C)CC1)C)O |
SMILES isomérico |
C/C/1=C\C[C@@H](/C(=C/[C@@H]2C(=C(C(=O)O2)COC(=O)C)CC1)/C)O |
SMILES canónico |
CC1=CCC(C(=CC2C(=C(C(=O)O2)COC(=O)C)CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)





![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine](/img/structure/B1643013.png)
![ethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1643014.png)


![[(3aR,5R,6R,6aR)-6-hydroxy-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B1643038.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1643039.png)


